2-Mercaptobenzoic Acid-d4
Description
Overview of Deuteration Applications in Research Methodologies
The strategic replacement of hydrogen with deuterium (B1214612) has a broad spectrum of applications across various research methodologies. thalesnano.com One of the most significant applications is in the study of reaction mechanisms. thalesnano.comansto.gov.au By observing the position of deuterium atoms before and after a chemical transformation, chemists can deduce the pathways and intermediates involved. ansto.gov.au Furthermore, the substitution of a hydrogen atom with a deuterium atom can alter the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE). unam.mx Studying the KIE provides profound insights into the bond-breaking and bond-forming steps of a reaction mechanism. unam.mxresearchgate.net
Deuterated compounds are also invaluable tools in several other areas:
Internal Standards for Mass Spectrometry: Due to their mass difference, deuterated compounds are widely used as internal standards in quantitative mass spectrometry. thalesnano.comresearchgate.net They co-elute with the non-labeled analyte but are detected at a different mass-to-charge ratio, allowing for highly accurate and precise quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterated solvents are routinely used in NMR spectroscopy to avoid overwhelming signals from the solvent's hydrogen atoms. Furthermore, deuterium labeling within a molecule of interest can simplify complex proton NMR spectra and provide valuable structural information. thalesnano.com
Improving Pharmacokinetic Properties: The C-D bond is stronger than the C-H bond. This increased stability can slow down metabolic processes that involve the cleavage of a C-H bond, potentially leading to improved metabolic stability and a longer half-life for a drug molecule. symeres.comansto.gov.au This strategy was successfully employed in the development of deutetrabenazine, the first deuterated drug approved by the FDA. musechem.comnju.edu.cn
Rationale for Deuterium Incorporation in Aromatic Carboxylic Acids: Focus on 2-Mercaptobenzoic Acid-d4
Aromatic carboxylic acids are a class of compounds frequently found in bioactive molecules and are important intermediates in organic synthesis. chemrxiv.orgchemimpex.com The deuteration of these molecules, particularly on the aromatic ring, is of significant interest for the applications mentioned previously, such as mechanistic studies and use as internal standards. chemrxiv.orgresearchgate.net Various methods have been developed for the selective incorporation of deuterium into aromatic rings, often utilizing heavy water (D₂O) as the deuterium source in the presence of a catalyst. researchgate.netrsc.orgthieme-connect.com
2-Mercaptobenzoic acid, also known as thiosalicylic acid, is a versatile compound used as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. chemimpex.com Its structure, featuring both a carboxylic acid and a thiol group, makes it a valuable building block and a subject of study in its own right. medchemexpress.commdpi.com The deuterated analogue, This compound , has four deuterium atoms incorporated into its aromatic ring.
The rationale for using this compound in research is primarily as an internal standard for quantitative analysis of its non-deuterated counterpart, thiosalicylic acid, in various matrices. lgcstandards.compharmaffiliates.com Its identical chemical behavior but distinct mass allows for precise measurements in techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.net This is crucial in studies involving pharmaceutical development, environmental analysis, or biochemical research where accurate quantification of thiosalicylic acid is required. chemimpex.com
Below is a table detailing the chemical properties of this compound.
| Property | Value |
| Compound Name | This compound |
| Synonyms | 2-Thiosalicylic Acid-d4, 2-Carboxybenzenethiol-d4 lgcstandards.comsplendidlab.com |
| Molecular Formula | C₇H₂D₄O₂S pharmaffiliates.comsplendidlab.com |
| Molecular Weight | 158.21 pharmaffiliates.comsplendidlab.com |
| CAS Number | 1246817-70-8 pharmaffiliates.comsplendidlab.com |
Properties
CAS No. |
1246817-70-8 |
|---|---|
Molecular Formula |
C7H6O2S |
Molecular Weight |
158.207 |
IUPAC Name |
2,3,4,5-tetradeuterio-6-sulfanylbenzoic acid |
InChI |
InChI=1S/C7H6O2S/c8-7(9)5-3-1-2-4-6(5)10/h1-4,10H,(H,8,9)/i1D,2D,3D,4D |
InChI Key |
NBOMNTLFRHMDEZ-RHQRLBAQSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)S |
Synonyms |
2-Thiosalicylic Acid-d4; 2-Carboxybenzenethiol-d4; 2-Carboxythiophenol-d4; 2-Sulfanylbenzoic Acid-d4; Thiophenol-2-carboxylic Acid-d4; Thiosalicylic Acid-d4; o-Carboxythiophenol-d4; o-Sulfhydrylbenzoic Acid-d4; NSC 2184-d4; NSC 660640-d4; |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Incorporation Methodologies
Deuterium (B1214612) Labeling Approaches for Aromatic Systems
The foundational step in synthesizing 2-Mercaptobenzoic Acid-d4 is the selective incorporation of deuterium into an aromatic framework. This can be achieved by targeting either the final molecule or a suitable precursor.
Several methodologies have been developed for the site-specific deuteration of substituted benzoic acids. One powerful technique is the directed ortho-metalation of unprotected benzoic acids. organic-chemistry.orgnih.gov In this approach, treatment with a strong base like s-butyllithium (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures (e.g., -78°C) can lead to deprotonation exclusively at the position ortho to the carboxylate group. organic-chemistry.orgnih.gov Quenching the resulting anion with a deuterium source, such as deuterium oxide (D₂O), installs a deuterium atom at that specific site. By selecting appropriate starting materials and bases, different positions on the benzoic acid ring can be targeted. organic-chemistry.org
Another effective and widely applicable method is the reductive dehalogenation of halogenated benzoic acids. rsc.org This technique involves treating a halogen-substituted benzoic acid (often a bromo-derivative) with a Raney alloy, such as a copper-aluminum alloy, in an alkaline solution of deuterium oxide (e.g., 10% NaOD in D₂O). rsc.org This process replaces the halogen atom with a deuterium atom, providing a direct and regioselective route to deuterated benzoic acids. The versatility of this method allows for the preparation of a wide array of specifically deuterated benzoic acids based on the selection of the starting halogenated precursor. rsc.org
Below is a table summarizing the preparation of various ring-deuterated benzoic acids using the reductive dehalogenation method, illustrating the technique's regioselectivity.
| Starting Material | Reagents and Conditions | Product |
| 2-Bromobenzoic Acid | Raney Cu-Al alloy, 10% NaOD/D₂O | Benzoic Acid-2-d |
| 3-Bromobenzoic Acid | Raney Cu-Al alloy, 10% NaOD/D₂O | Benzoic Acid-3-d |
| 4-Bromobenzoic Acid | Raney Cu-Al alloy, 10% NaOD/D₂O | Benzoic Acid-4-d |
| 2,5-Dibromobenzoic Acid | Raney Cu-Al alloy, 10% NaOD/D₂O | Benzoic Acid-2,5-d₂ |
| Pentafluorobenzoic Acid | Raney Ni-Al alloy, 10% NaOD/D₂O | Benzoic Acid-d₅ |
This table is generated based on findings from reductive dehalogenation studies. rsc.org
Synthesizing this compound often involves introducing deuterium atoms onto a precursor molecule, which is later converted to the final product. This multi-step approach can be advantageous if the thiol group of 2-mercaptobenzoic acid is incompatible with the conditions required for deuteration.
A plausible strategy would be to start with a suitable di-substituted benzene (B151609) derivative. For instance, a di-halogenated benzoic acid could serve as a precursor. Using the reductive dehalogenation technique described previously, specific halogen atoms can be replaced with deuterium. rsc.org The remaining functional groups can then be chemically manipulated to yield the final this compound. For example, a precursor like 2-amino-3,4,5,6-tetrachlorobenzoic acid could potentially be dehalogenated in the presence of a deuterium source, followed by conversion of the amino group to a thiol via a Sandmeyer-type reaction. The success of such a pathway depends critically on the chemoselectivity of the reactions and the stability of the intermediates.
Advanced Synthetic Routes for this compound
Beyond classical methods, advanced synthetic routes offer improved efficiency, higher isotopic purity, and better control over the deuteration process.
Modern synthetic methods provide precise control over deuteration. One such advanced strategy involves the activation of arenes through π-complexation with a transition metal, such as chromium. nih.gov This complexation alters the reactivity of the aromatic ring, enabling chemo- and regioselective reduction and deuteration that would be difficult to achieve otherwise. nih.gov By carefully choosing the sequence of deuterated and non-deuterated reagents (e.g., deuterated hydrides and acids), specific deuterium incorporation patterns can be achieved. nih.gov
General methods for preparing deuterated aromatic compounds also include hydrogen-deuterium (H-D) exchange reactions, where the aromatic compound is treated with a deuterium source like D₂O under high temperature and pressure. tn-sanso.co.jp This exchange can be catalyzed by strong deutero-acids (e.g., CF₃SO₃D) or transition metals like platinum on an alumina (B75360) support. tn-sanso.co.jpgoogle.com To improve throughput and reaction efficiency over traditional batch methods, flow synthesis systems have been developed. These systems, which can utilize microwave heating, allow for a continuous process from raw material to purified product, significantly reducing reaction time. tn-sanso.co.jp
Achieving a high deuterium yield and exceptional isotopic purity is paramount in the synthesis of deuterated compounds. Isotopic purity is a critical parameter, and its optimization involves several factors. nih.gov The isotopic enrichment of the deuterium source (e.g., D₂O, D₂ gas, deutero-acids) is a primary determinant of the final product's purity. google.comnih.gov
The equivalent ratio of deuterium atoms to the exchangeable aromatic hydrogens in the reaction mixture is another key variable. google.com A higher ratio generally leads to greater deuterium incorporation. google.com In H-D exchange reactions, a stepwise process can be more efficient in terms of the consumption of expensive D₂O compared to a single exchange reaction. tn-sanso.co.jp The choice of solvent is also crucial; using a deuterated solvent can enhance the deuterium fidelity in the final product. nih.gov
The following table illustrates how reaction conditions can be manipulated to optimize deuterium incorporation in aromatic systems via H-D exchange.
| Parameter | Condition A (Moderate Incorporation) | Condition B (High Incorporation) | Rationale |
| Deuterium Source | 98% D₂O | >99.8% D₂O | Higher isotopic purity of the source directly translates to higher purity in the product. |
| D-to-H Ratio | 10:1 | 30:1 | A larger excess of deuterium drives the equilibrium towards the deuterated product. google.com |
| Catalyst | Weak Acid Catalyst | Strong Deutero-Acid (e.g., CF₃SO₃D) | Stronger acids facilitate more efficient electrophilic substitution on the aromatic ring. google.com |
| Temperature | 150°C | 200°C | Higher temperatures provide the necessary activation energy for C-H bond cleavage. tn-sanso.co.jp |
| Reaction Time | 12 hours | 24 hours | Increased reaction time allows the exchange reaction to proceed closer to completion. |
This table provides a conceptual overview of optimization strategies based on general principles of H-D exchange reactions. tn-sanso.co.jpgoogle.com
Finally, quantitative analysis is essential for confirming isotopic purity. Techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are used to determine the degree and location of deuterium incorporation. nih.govnih.gov
Purification and Isolation Techniques for Deuterated Compounds
After synthesis, the deuterated compound must be isolated and purified to remove any remaining starting materials, reagents, and non-deuterated or partially deuterated species. Standard laboratory procedures include liquid-liquid extraction to separate the organic product from the aqueous phase, followed by concentration of the organic layer. tn-sanso.co.jpgoogle.comgoogle.com
Column chromatography on a silica (B1680970) gel support is a common method for purifying deuterated aromatic compounds. google.comgoogle.com For more challenging separations, particularly for isolating specific isotopologues (molecules that differ only in their isotopic composition), more advanced techniques are required. Reversed-phase high-performance liquid chromatography (RPLC) has proven to be a highly precise method capable of separating protiated and deuterated isotopologue pairs. cchmc.org This separation is possible because the substitution of hydrogen with deuterium can subtly alter the molecule's properties, such as its hydrophobic interactions with the stationary phase. cchmc.org
Advanced Analytical Applications in Quantitative Chemical Analysis
Role as an Isotope Labeled Internal Standard (ILIS) in High-Resolution Mass Spectrometry
2-Mercaptobenzoic Acid-d4 serves as an invaluable Isotope Labeled Internal Standard (ILIS) in high-resolution mass spectrometry. Its structural similarity to the non-labeled analyte, 2-Mercaptobenzoic Acid, allows it to mimic the analyte's behavior during sample preparation, chromatography, and ionization. nih.gov The key difference lies in its mass, which is intentionally altered by the substitution of four hydrogen atoms with deuterium (B1214612). This mass shift enables the mass spectrometer to differentiate between the analyte and the internal standard, a critical aspect for accurate quantification. nih.gov
Isotope Dilution Mass Spectrometry (IDMS) for Precise Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled standard to a sample before analysis. nist.gov This approach is considered a primary measurement method because it can yield highly accurate and precise results that are traceable to the International System of Units (SI). nist.gov The use of this compound in IDMS allows for the precise determination of the concentration of its non-labeled counterpart, even in complex sample matrices.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a widely used technique for the quantification of trace-level compounds in complex mixtures. nih.gov In this context, this compound is added to samples as an internal standard to correct for variations that can occur during the analytical process. nih.gov For instance, in the analysis of acrylamide (B121943) in food products, a derivative of 2-mercaptobenzoic acid is used in conjunction with a stable isotope-labeled internal standard for quantification by LC-MS. nih.govd-nb.info This approach has been shown to provide reliable and sensitive results for the quantitation of acrylamide in various food matrices, including vegetable chips. d-nb.inforesearchgate.net The derivatization of acrylamide with 2-mercaptobenzoic acid forms a stable thioether, which enhances the selectivity and sensitivity of the LC-MS analysis. nih.govresearchgate.net
Table 1: LC-MS/MS Method Parameters for Acrylamide Analysis using 2-Mercaptobenzoic Acid Derivatization
| Parameter | Value | Reference |
| Derivatizing Agent | 2-Mercaptobenzoic Acid | nih.govd-nb.info |
| Internal Standard | [13C3]-Acrylamide | d-nb.info |
| Analytical Technique | LC-MS | nih.govd-nb.info |
| Limit of Detection (LOD) | 12 µg/kg (vegetable chips) | d-nb.info |
| Limit of Quantitation (LOQ) | 41 µg/kg (vegetable chips) | d-nb.info |
| Recovery Rates | 92-101% | d-nb.info |
While LC-MS/MS is more common for the analysis of non-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for volatile and semi-volatile analytes. In some applications, derivatization with reagents like 2-mercaptobenzoic acid can make a non-volatile compound suitable for GC-MS analysis. The use of a deuterated internal standard like this compound in such methods would provide the same benefits of correcting for variability in sample preparation and analysis. researchgate.net For example, a study comparing a new LC/MS method for acrylamide quantitation based on derivatization with 2-mercaptobenzoic acid with two GC/MS methods found that the detection limits were in the same order of magnitude. nih.gov
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers significant advantages over conventional LC-MS/MS, including higher resolution, faster analysis times, and increased sensitivity. The principles of using this compound as an internal standard remain the same in UPLC-MS/MS applications. The co-elution of the deuterated standard with the target analyte is crucial for compensating for matrix effects and ensuring accurate quantification, especially in the analysis of complex biological samples. nih.govresearchgate.net
Mitigation of Matrix Effects and Ionization Variability through Deuterated Standards
A significant challenge in quantitative mass spectrometry is the "matrix effect," where other components in the sample can either suppress or enhance the ionization of the target analyte, leading to inaccurate results. nih.govscioninstruments.com Deuterated internal standards like this compound are instrumental in mitigating these effects. scioninstruments.com Because the deuterated standard has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects. nih.gov By calculating the ratio of the analyte signal to the internal standard signal, these variations can be effectively normalized, leading to more accurate and reliable quantification. researchgate.netscioninstruments.com
Method Validation and Quality Control Protocols for Deuterated Internal Standards
The use of deuterated compounds, such as this compound, as internal standards is a cornerstone of high-precision quantitative analysis, particularly in chromatography-mass spectrometry techniques. nih.gov A stable isotope-labeled (SIL) internal standard is considered ideal because it shares nearly identical chemical and physical properties with the target analyte. wuxiapptec.com This similarity ensures that the SIL internal standard, like this compound, co-elutes with the non-labeled analyte (2-Mercaptobenzoic Acid) and experiences similar extraction recovery and ionization efficiency, effectively correcting for variations during sample preparation and analysis. wuxiapptec.comscispace.com
Method validation for quantitative analyses using deuterated internal standards is a comprehensive process designed to ensure the reliability, reproducibility, and accuracy of the results. inab.ie This process involves assessing several key performance characteristics. inab.ie
Key Method Validation Parameters:
| Parameter | Description | Importance for Deuterated Standards |
| Selectivity/Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components, including potential interferences. inab.ie | Crucial to ensure that the mass spectrometric signals for the analyte and the deuterated standard are distinct and free from "cross-contribution," where fragments from one interfere with the other. nih.gov |
| Linearity & Range | The range of concentrations over which the instrument's response is directly proportional to the analyte concentration. | The analyte-to-internal standard response ratio is plotted against concentration to establish a calibration curve. rsc.org |
| Accuracy & Precision | Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. scispace.com | The use of a deuterated internal standard significantly improves precision by correcting for fluctuations, with studies showing that it can lead to lower variance in results compared to using a structural analogue. scispace.com |
| Recovery | The efficiency of the extraction process for the analyte from the sample matrix. inab.ie | The SIL internal standard is expected to have the same recovery as the analyte, allowing for accurate correction of any analyte loss during sample workup. wuxiapptec.com |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | The lowest concentration of an analyte that can be reliably detected and quantified, respectively. | These are determined based on the signal-to-noise ratio of the analyte peak in the presence of the internal standard. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | The internal standard helps to compensate for minor inconsistencies in sample volume, injection volume, or instrument conditions. wuxiapptec.com |
This table provides a summary of key validation parameters relevant to methods employing deuterated internal standards.
Quality control (QC) protocols are implemented to ensure the ongoing performance of a validated method. This typically involves analyzing QC samples at multiple concentration levels alongside the unknown samples in each analytical batch. The results for the QC samples must fall within predefined tolerance limits for the batch to be considered valid. The consistent response of the deuterated internal standard across all samples, calibrators, and QC samples is also monitored as a critical system suitability check.
Applications in Other Spectroscopic Quantification Methodologies
Beyond its use in chromatography, this compound is a valuable tool in other advanced spectroscopic methods that leverage isotopic differences for quantification.
Surface-Enhanced Raman Spectroscopy (SERS) with Deuterated Probes
Surface-Enhanced Raman Spectroscopy (SERS) is an ultrasensitive analytical technique that can amplify the Raman scattering signals of molecules adsorbed on nanostructured metal surfaces by factors of up to 10⁸ or more. rsc.org This allows for the detection of analytes at extremely low concentrations. rsc.org Molecules containing thiol groups, such as 2-Mercaptobenzoic Acid (2-MBA), are often used as SERS probes due to their strong affinity for gold and silver surfaces. nih.govnih.gov The SERS spectrum of 2-MBA provides a unique vibrational fingerprint that can be used for identification and quantification. nih.govresearchgate.net
The introduction of deuterated probes like this compound addresses a significant challenge in quantitative SERS: signal variability. SERS enhancement can be inconsistent due to the heterogeneous nature of "hotspots" on the substrate surface. rsc.org Deuterated probes serve as ideal internal standards to correct for this variability.
Isotope-Edited Internal Standard SERS Approaches
The Isotope-Edited Internal Standard (IEIS) method is a powerful approach for achieving highly accurate and reproducible quantitative SERS measurements. nih.govresearchgate.net In this technique, a deuterated version of the analyte, such as this compound, is used as the internal standard for its non-deuterated counterpart.
The core principle of the IEIS method is that the analyte and its deuterated isotopologue are chemically identical. rsc.orgresearchgate.net This means they have the same:
Affinity for the SERS substrate: Both molecules will adsorb to the metal surface in the same manner. researchgate.net
Raman scattering cross-section: The intrinsic probability of Raman scattering is the same for both molecules. researchgate.net
However, due to the mass difference between hydrogen and deuterium, their vibrational spectra are distinct. researchgate.net The C-D bond vibrations occur at lower frequencies than C-H vibrations, resulting in a clear spectral shift. researchgate.net This allows the SERS signals from the analyte (e.g., 2-Mercaptobenzoic Acid) and the internal standard (this compound) to be measured independently from the same sample spot.
By calculating the ratio of the characteristic peak intensities of the analyte and the IEIS, variations in SERS enhancement, laser power, and substrate heterogeneity are effectively cancelled out. rsc.orgresearchgate.net Research using other deuterated probes like Rhodamine 6G-d4 has demonstrated that the IEIS method can achieve a batch-to-batch concentration measurement reproducibility of better than 3%. nih.govresearchgate.net This level of precision is a significant improvement over methods that use no internal standard or a chemically different one. nih.gov
Comparison of SERS Quantification Approaches
| Method | Principle | Advantages | Disadvantages |
| Absolute Intensity | Analyte concentration is correlated directly with the intensity of a characteristic SERS peak. | Simple, no standard required. | Prone to high variability due to hotspot heterogeneity and instrumental fluctuations. nih.gov |
| Conventional Internal Standard | A different molecule (e.g., Adenine) is added as the standard. The analyte/standard intensity ratio is used. | Corrects for some variability. | The standard may have different surface affinity and Raman cross-section than the analyte, leading to inaccurate correction. nih.gov |
| Isotope-Edited Internal Standard (IEIS) | A deuterated version of the analyte (e.g., this compound) is used as the standard. | Highly accurate and reproducible; corrects for nearly all sources of signal fluctuation. rsc.orgresearchgate.net | Requires synthesis and availability of the specific deuterated compound. |
This table compares the Isotope-Edited Internal Standard (IEIS) method with other SERS quantification approaches, highlighting its superior performance.
Mechanistic Elucidation Through Deuterium Isotope Effects
Primary and Secondary Kinetic Isotope Effects (KIE) in Reaction Mechanisms
The kinetic isotope effect (KIE) is the ratio of the rate constant for a reaction with the lighter isotope (kH) to that with the heavier isotope (kD), expressed as kH/kD. This effect is categorized as primary or secondary based on whether the isotopically substituted bond is broken or formed during the rate-determining step of the reaction.
A primary kinetic isotope effect is observed when a bond to the isotopically labeled atom is cleaved or formed in the rate-limiting step. princeton.edu For reactions involving the cleavage of a carbon-hydrogen (C-H) bond, the corresponding carbon-deuterium (C-D) bond, being stronger due to a lower zero-point vibrational energy, breaks more slowly. libretexts.orglibretexts.org This results in a kH/kD ratio that is typically greater than 1, often in the range of 2-8 for C-H bond cleavage at room temperature. princeton.edu
In the context of 2-mercaptobenzoic acid-d4, a significant primary KIE would be expected in reactions where one of the C-D bonds on the aromatic ring is broken during the rate-determining step, such as in certain electrophilic aromatic substitution reactions. The magnitude of the KIE can also provide insight into the structure of the transition state. A maximal KIE is often associated with a symmetric transition state where the proton/deuteron (B1233211) is halfway between the donor and acceptor. An asymmetric transition state (either "early" or "late") would result in a smaller KIE. princeton.edu
Secondary KIEs occur when the isotopically substituted bond is not directly involved in bond-breaking or formation but is located at or near the reaction center. These effects are generally smaller than primary KIEs (kH/kD typically 0.8-1.4) and arise from changes in the vibrational environment of the C-D bond between the ground state and the transition state, often due to a change in hybridization of the carbon atom. epfl.ch For example, if a reaction involving this compound caused a rehybridization of one of the deuterated carbon atoms from sp² to sp³ in the transition state, an inverse secondary KIE (kH/kD < 1) would be expected. epfl.ch
Illustrative Data: Expected KIE Values for Hypothetical Reactions
| Reaction Type | Isotopic Position | Bond Broken in RDS? | Expected KIE (kH/kD) | Mechanistic Implication |
| Electrophilic Aromatic Substitution | Ring C-D | Yes | ~ 4-7 | C-D bond cleavage is rate-determining. princeton.edu |
| Nucleophilic Addition to Carboxyl | Ring C-D | No (sp² → sp³ change) | ~ 0.8-0.9 (Inverse) | Change in hybridization at the transition state. epfl.ch |
| Thiol Oxidation (S-H cleavage) | Ring C-D | No | ~ 1.0 | Ring C-D bonds are not involved in the RDS. |
This table is illustrative, showing theoretically expected KIEs based on established principles to demonstrate how this compound could be used in mechanistic studies.
While KIEs are primarily used to study reaction rates, they can also influence the stereochemical or regiochemical outcome of a reaction. In a scenario where a substrate has multiple competing reaction pathways that are kinetically similar but lead to different products, isotopic labeling can divert the reaction toward one path over another.
For instance, if this compound were subjected to a reaction with two competing, rate-determining C-H/C-D cleavage steps leading to different regioisomers, the pathway involving C-H cleavage would be kinetically favored over the one involving the slower C-D cleavage. This would result in an enrichment of the product formed via C-H cleavage. While less common for aromatic systems like this, the principle is a powerful tool in mechanistic studies.
Deuterium (B1214612) Solvent Isotope Effects (SIE) on Reaction Dynamics
When a reaction is performed in a deuterated solvent like heavy water (D₂O) instead of H₂O, any observed change in the reaction rate is termed a solvent isotope effect (SIE). chem-station.com These effects are particularly informative for reactions involving proton transfer, especially those with acid or base catalysis, where solvent molecules may participate directly in the reaction mechanism or in pre-equilibrium steps. chem-station.comrsc.org
For a reaction catalyzed by a specific acid (H₃O⁺), the rate is often faster in D₂O than in H₂O (kD/kH > 1, an inverse SIE). This is because D₃O⁺ in D₂O is a stronger acid than H₃O⁺ in H₂O, leading to a higher concentration of the protonated (or in this case, deuterated) substrate in a rapid pre-equilibrium step. chem-station.com Conversely, for specific base-catalyzed reactions (involving OH⁻), rates are typically slower in D₂O because OD⁻ is a weaker base than OH⁻.
If a reaction involving 2-mercaptobenzoic acid were studied in both H₂O and D₂O, the resulting SIE could help distinguish between different catalytic mechanisms. A significant SIE would point to the involvement of solvent protons in the rate-determining step or a preceding equilibrium. nih.gov
Isotopic Perturbation of Equilibrium in Chemical Systems
Deuterium substitution can also affect the position of chemical equilibria, a phenomenon known as the equilibrium isotope effect (EIE). This is particularly relevant for acid-base equilibria and systems involving extensive hydrogen bonding.
It is a well-established principle that acids are generally weaker in deuterium oxide (D₂O) than in water (H₂O). nih.govnih.gov This means the pKa of an acid measured in D₂O is typically higher than its pKa in H₂O. nist.gov The difference, ΔpKa = pKa(D₂O) - pKa(H₂O), is usually positive and for many organic acids, falls in the range of 0.4 to 0.6. nih.govtru.ca
For 2-mercaptobenzoic acid, which has two acidic protons (on the carboxylic and thiol groups), deuteration of the solvent would be expected to increase both pKa values.
Illustrative Data: Expected pKa Shift for 2-Mercaptobenzoic Acid
| Acidic Group | Typical pKa in H₂O | Expected ΔpKa (pKa(D₂O) - pKa(H₂O)) | Hypothetical pKa in D₂O |
| Carboxylic Acid (-COOH) | ~3.92 | + 0.50 | ~4.42 |
| Thiol (-SH) | ~8.34 | + 0.45 | ~8.79 |
This table is illustrative. The pKa values in H₂O are for the non-deuterated parent compound. The ΔpKa and hypothetical pKa in D₂O are estimated based on general trends reported for similar functional groups in the literature. nih.govnist.gov
Deuteration can subtly alter the strength and geometry of non-covalent interactions, particularly hydrogen bonds. Due to its lower zero-point energy, a deuteron is more localized in its potential well than a proton, leading to a slightly shorter and stronger hydrogen bond—a phenomenon known as the Ubbelohde effect. nih.gov
In systems involving 2-mercaptobenzoic acid, this effect would be relevant to its intermolecular interactions. In the solid state and in solution, 2-mercaptobenzoic acid can form hydrogen-bonded dimers through its carboxylic acid groups and can also participate in S-H···O or S-H···S interactions. researchgate.net Replacing the acidic protons with deuterium would be expected to strengthen these hydrogen bonds. This strengthening of intermolecular forces could manifest as changes in physical properties such as melting point, boiling point, and solubility, and could also influence the dynamics of self-assembly in solution. nih.govscience.gov
Spectroscopic Characterization and Structural Analysis of Deuterated Analogues
Vibrational Spectroscopy (Infrared and Raman) of Deuterated 2-Mercaptobenzoic Acid
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is highly sensitive to isotopic substitution. The change in mass from protium (B1232500) (¹H) to deuterium (B1214612) (²H) alters the vibrational frequencies of bonds involving these atoms, providing a clear signature of deuteration.
The most significant effect of deuterating the aromatic ring of 2-Mercaptobenzoic Acid is the shift of carbon-hydrogen (C-H) vibrational modes to lower frequencies (a "redshift"). This phenomenon is a direct consequence of the increased reduced mass of the C-D oscillator compared to the C-H oscillator.
C-D Stretching Vibrations: Aromatic C-H stretching vibrations (νC-H) typically appear in the 3100-3000 cm⁻¹ region of the IR and Raman spectra. mdpi.com Upon deuteration, these are replaced by C-D stretching bands (νC-D) at significantly lower wavenumbers, generally in the 2300-2200 cm⁻¹ range. This large and predictable shift provides unambiguous evidence of deuteration on the aromatic ring.
C-D In-Plane and Out-of-Plane Bending: Aromatic C-H in-plane (δC-H) and out-of-plane (γC-H) bending vibrations also shift to lower frequencies. For instance, C-H bending modes found between 1300 cm⁻¹ and 1000 cm⁻¹ for the parent compound would be expected to shift to below 1000 cm⁻¹ for the d4 analogue. Studies on deuterated benzoic acid have confirmed such shifts. researchgate.netnih.gov
Skeletal Modes: While the most dramatic shifts involve the C-D bonds directly, minor shifts and changes in intensity can also be observed for the skeletal vibrations of the benzene (B151609) ring and the carboxyl and thiol functional groups. This is due to the coupling of these vibrational modes with the C-H/C-D bending modes. researchgate.net For example, the aromatic ring breathing mode (ν₈ₐ) observed around 1590 cm⁻¹ in Surface-Enhanced Raman Scattering (SERS) spectra of 4-mercaptobenzoic acid may exhibit a slight shift upon deuteration. researchgate.net
The following table summarizes the expected shifts for key vibrational bands upon deuteration of the aromatic ring.
| Vibrational Mode | Typical Wavenumber Range (Non-Deuterated) (cm⁻¹) | Expected Wavenumber Range (d4-Deuterated) (cm⁻¹) |
| Aromatic C-H Stretching (νC-H) | 3100 - 3000 | N/A |
| Aromatic C-D Stretching (νC-D) | N/A | 2300 - 2200 |
| Aromatic C-H Bending (δC-H, γC-H) | 1300 - 675 | < 1000 |
| Carbonyl C=O Stretching (νC=O) | ~1700 | Minor shift |
| Thiol S-H Stretching (νS-H) | ~2550 | No significant shift |
Data inferred from spectroscopic principles and studies on related aromatic compounds. mdpi.comresearchgate.net
To precisely assign the vibrational modes of 2-Mercaptobenzoic Acid-d4 and understand the subtle effects of deuteration, computational methods such as Density Functional Theory (DFT) are employed. nih.gov Theoretical calculations can predict the IR and Raman spectra of both the deuterated and non-deuterated molecules.
By performing calculations at a suitable level of theory (e.g., B3LYP/6-311++G**), a theoretical vibrational spectrum can be generated. nih.gov Comparison of the computed spectra for 2-Mercaptobenzoic Acid and its d4 isotopologue allows for:
Unambiguous Assignment: Each calculated vibrational mode can be visualized, confirming its nature (e.g., stretching, bending) and the atoms involved. This allows for a definitive assignment of the experimentally observed bands, which can be complex due to overlapping peaks and vibrational coupling. mdpi.comnih.gov
Prediction of Isotope Shifts: The calculations provide theoretical values for the frequency shifts upon deuteration, which can be compared with experimental data to validate both the experimental findings and the computational model. nih.gov
Analysis of Vibrational Coupling: DFT calculations can quantify the extent to which different vibrations are coupled. This helps explain why some skeletal modes, not directly involving the substituted hydrogens, still exhibit small frequency shifts. researchgate.net
These computational studies are crucial for a complete interpretation of the vibrational spectra, moving beyond simple group frequency correlations to a detailed understanding of the molecule's normal modes.
Nuclear Magnetic Resonance (NMR) Characterization of Deuterated Isotopologues
NMR spectroscopy provides invaluable information about the chemical environment of magnetically active nuclei. The introduction of deuterium (a spin-1 nucleus) and the removal of protons (spin-1/2 nuclei) from the aromatic ring of 2-Mercaptobenzoic Acid leads to distinct and informative changes in its NMR spectra.
Deuterium (²H) NMR is the most direct method for confirming the presence and location of deuterium atoms within a molecule. For a sample of this compound, the ²H NMR spectrum would be expected to show signals corresponding to the four deuterium atoms attached to the aromatic ring.
Experimental Considerations: When acquiring a ²H NMR spectrum, the sample should be dissolved in a standard protonated solvent (e.g., CHCl₃, acetone), not a deuterated one. blogspot.com Using a deuterated solvent would produce an overwhelmingly large solvent signal, obscuring the signals from the analyte. blogspot.com The natural abundance ²H signal from the protonated solvent can serve as a convenient chemical shift reference. blogspot.com
Spectral Interpretation: The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR. blogspot.com Therefore, the deuterium signals would appear in the aromatic region (typically 7.0-8.5 ppm), confirming that deuteration has occurred on the benzene ring. The presence of distinct signals could also provide information about the specific positions of the deuterium atoms if they were in chemically non-equivalent environments.
The replacement of H with D has profound effects on both ¹H and ¹³C NMR spectra.
¹H NMR Spectrum: The most obvious change in the ¹H NMR spectrum of this compound is the disappearance of the signals corresponding to the four protons on the aromatic ring. The complex multiplet structure typical for a substituted benzene ring would be absent. The only remaining signals would be the singlets for the carboxylic acid proton (-COOH) and the thiol proton (-SH), assuming they are not exchanged with a deuterated solvent.
¹³C NMR Spectrum: Deuteration causes several effects on the ¹³C NMR spectrum:
Coupling: Carbon atoms directly bonded to deuterium (C-D) exhibit ¹³C-¹H coupling in proton-coupled spectra. In proton-decoupled spectra, these carbons show coupling to deuterium (¹JCD), resulting in triplets (due to the spin I=1 of deuterium).
Isotope Shifts: The substitution of hydrogen with deuterium induces small but measurable changes in the chemical shifts of nearby carbon atoms. nih.gov This is known as the deuterium isotope effect (DIE) on ¹³C chemical shifts. nih.gov Typically, carbons directly bonded to deuterium (α-effect) and those two bonds away (β-effect) experience an upfield shift (a shift to lower ppm values). nih.gov The magnitude of the shift is generally a few tenths of a ppm per deuterium. nih.gov Long-range effects over three or more bonds can also be observed. nih.gov
The table below summarizes the expected changes in the NMR spectra.
| Spectrum | Expected Change for this compound |
| ¹H NMR | Disappearance of signals in the aromatic region (7.0-8.5 ppm). |
| ¹³C NMR | Aromatic C-D carbons appear as triplets. Upfield isotope shifts for aromatic carbons. |
| ²H NMR | Appearance of signals in the aromatic region (7.0-8.5 ppm), confirming the position of deuteration. blogspot.com |
Mass Spectrometric Fragmentation Pathway Elucidation of Deuterated Species
Mass spectrometry (MS) is a destructive technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound (molecular formula C₇H₂D₄O₂S), the molecular weight is 158.21 g/mol , which is four mass units higher than the non-deuterated analogue (154.19 g/mol ). pharmaffiliates.comscbt.com This mass shift is a key feature in the analysis.
The fragmentation pathways of the deuterated compound are expected to be analogous to the non-deuterated species, but the m/z values of any fragment containing the deuterated aromatic ring will be shifted accordingly.
Molecular Ion (M⁺•): The molecular ion peak for this compound would appear at m/z 158.
Key Fragmentation Pathways: Based on studies of related benzoic acid derivatives, common fragmentation pathways involve the loss of small neutral molecules. nist.gov
Loss of H₂O: A peak corresponding to [M - H₂O]⁺• might be observed.
Loss of •OH: A peak corresponding to [M - •OH]⁺ would be expected.
Loss of COOH/•COOD: Loss of the carboxyl group would lead to a fragment ion. Since the carboxyl proton is not deuterated in this specific isotopologue, the loss would be of •COOH (45 Da).
Loss of CO: Decarbonylation is a common pathway. For example, the loss of CO from the [M - •OH]⁺ fragment.
By comparing the mass spectrum of the deuterated compound with its non-deuterated counterpart, the presence and location of the deuterium atoms in each fragment can be determined. This provides a powerful method for confirming fragmentation mechanisms. For example, if a fragment ion shows a mass shift of +4 Da compared to the non-deuterated spectrum, it must still contain the intact deuterated benzene ring. Conversely, a fragment with no mass shift must have been formed through the loss of the deuterated ring.
A hypothetical comparison of key fragments is presented below:
| Fragment Ion Description | m/z (2-Mercaptobenzoic Acid) | Expected m/z (this compound) | Mass Shift (Da) |
| [M]⁺• | 154 | 158 | +4 |
| [M - •OH]⁺ | 137 | 141 | +4 |
| [M - H₂O]⁺• | 136 | 140 | +4 |
| [M - COOH]⁺ | 109 | 113 | +4 |
Fragmentation data inferred from established principles of mass spectrometry and studies on related compounds. nist.gov
Deuterium Scrambling and Retention in Fragmentation Patterns
In mass spectrometry, particularly under electron ionization (EI), molecules are subjected to high energy, leading to the formation of a molecular ion that subsequently fragments into smaller, charged ions. The pattern of these fragments is a molecular fingerprint. When deuterated compounds are analyzed, the location of the deuterium atoms in the fragment ions provides insight into the rearrangement reactions occurring during fragmentation.
Research on thiosalicylic acid (the non-deuterated analogue) and related compounds has shown that the fragmentation is heavily influenced by the "ortho effect," a phenomenon where the adjacent carboxylic and mercapto groups interact. nist.govresearchgate.net This interaction triggers specific decomposition reactions that are suppressed in the meta and para isomers. nist.gov The evaluation of these pathways is often clarified by comparing the mass spectra of the parent compound with its deuterated (²H) and ¹³C labeled analogues. nist.gov
Deuterium scrambling refers to the intramolecular migration of deuterium atoms during the fragmentation process. cerilliant.comnih.gov This can complicate spectral interpretation, as the deuterium may not be retained at its original position. Conversely, deuterium retention in a specific fragment confirms that the deuterated part of the molecule remained intact during that particular fragmentation step.
Studies on various deuterated internal standards show that scrambling can be influenced by multiple factors, including the ion source, the choice of solvent, and the specific placement of deuterium atoms within the molecule. cerilliant.com For this compound, where the deuterium atoms are placed on the aromatic ring, their stability is generally high. However, certain high-energy fragmentation or rearrangement processes could potentially lead to scrambling.
For example, the analysis of various derivatives of 2-mercaptobenzoic acid reveals characteristic fragmentation patterns driven by the ortho effect. The unusual loss of a formaldehyde (B43269) molecule from the [M-OCH₃]⁺ cation in a methyl ester derivative was confirmed through comparison with labeled analogs. nih.gov In another example, the di-isopropyl derivative of 2-mercaptobenzoic acid undergoes fragmentation by eliminating isopropene and isopropanol (B130326) to produce a base peak ion at m/z 136. nih.gov The analysis of the corresponding d4-analogue would be crucial to pinpointing the hydrogen atoms involved in these complex rearrangements.
Table 1: Key Fragmentation Pathways Influenced by the Ortho Effect in 2-Mercaptobenzoic Acid Derivatives
| Derivative Type | Key Fragmentation Process | Characteristic Fragment Ion(s) | Reference |
| Di-isopropyl ester | Elimination of isopropene and isopropanol | [M-C₃H₆-C₃H₇OH]⁺• at m/z 136 | nih.gov |
| Methyl S-perfluoroacyl esters | Successive loss of perfluoroacyl radical and methyl radical | [M-COCₙF₂ₙ₊₁-CH₃]⁺ at m/z 152 | nih.gov |
| Methyl S-perfluoroacyl esters | Successive loss of perfluoroacyl radical and formaldehyde | [M-COCₙF₂ₙ₊₁-CH₂O]⁺ at m/z 137 | nih.gov |
The study of the this compound fragmentation pattern allows researchers to confirm these mechanisms. If, for instance, a fragment retains all four deuterium atoms, it indicates that the aromatic ring remained intact. If a fragment shows the loss of one or more deuterium atoms, it points to a rearrangement involving the hydrogens (or deuteriums) of the benzene ring.
High-Resolution Mass Spectrometry for Isotopic Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the characterization of isotopically labeled compounds like this compound. core.ac.uk Unlike nominal mass instruments, HRMS instruments (such as Time-of-Flight (TOF) or Orbitrap analyzers) can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or five decimal places. This capability is vital for assessing the isotopic purity of a deuterated standard.
Isotopic purity refers to the percentage of the compound that is fully deuterated at the desired positions, as opposed to containing fewer deuterium atoms than intended. For this compound, the synthesis may result in a mixture of molecules with varying degrees of deuteration (d0, d1, d2, d3, and d4).
The primary advantages of using HRMS for this purpose are:
Mass Accuracy: HRMS can easily distinguish between the masses of molecules containing different numbers of deuterium atoms. The mass difference between a hydrogen atom (¹H ≈ 1.0078 u) and a deuterium atom (²H ≈ 2.0141 u) is significant enough for HRMS to resolve the different isotopologues.
Resolution of Isobaric Interferences: It can differentiate the analyte from co-eluting matrix components that may have the same nominal mass but a different exact mass.
Determination of Isotopic Distribution: HRMS allows for the accurate measurement of the relative abundance of each isotopologue (d0 to d4) in the sample. This is crucial for quantitative applications, as the presence of significant amounts of the non-deuterated (d0) form in the internal standard could lead to an overestimation of the analyte.
The assessment involves acquiring the mass spectrum of the this compound standard and examining the isotope cluster of the molecular ion. By comparing the observed isotopic pattern with the theoretically calculated pattern for a 100% pure d4 compound, the isotopic enrichment can be determined.
Table 2: Theoretical Exact Masses of 2-Mercaptobenzoic Acid Isotopologues
| Isotopologue | Formula | Exact Mass (u) |
| d0 (Undeuterated) | C₇H₆O₂S | 154.0089 |
| d1 | C₇H₅DO₂S | 155.0152 |
| d2 | C₇H₄D₂O₂S | 156.0214 |
| d3 | C₇H₃D₃O₂S | 157.0277 |
| d4 | C₇H₂D₄O₂S | 158.0340 |
By using HRMS, a laboratory can certify the isotopic purity of a batch of this compound, ensuring its suitability as an internal standard for sensitive and accurate quantitative assays. lgcstandards.com This quality control step is essential for regulatory compliance and for generating reliable scientific data.
Theoretical and Computational Investigations
Quantum Chemical Calculations of Deuterated 2-Mercaptobenzoic Acid
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Mercaptobenzoic Acid-d4, where four hydrogen atoms on the benzene (B151609) ring are replaced by deuterium (B1214612), these methods can precisely quantify the effects of isotopic substitution.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. acs.orgarxiv.org It is employed to determine properties such as molecular orbital energies, electron density distribution, and the energies of different molecular conformations. github.io For this compound, DFT calculations can elucidate how deuteration subtly alters the electronic landscape compared to its non-deuterated counterpart, thiosalicylic acid.
DFT studies on related mercaptobenzoic acid isomers have been used to calculate properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding chemical reactivity. nih.gov The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. nih.gov DFT can also be used to model the energetics of the molecule's interaction with surfaces, for instance, its adsorption on gold nanoparticles, a common application for mercapto-functionalized acids. huji.ac.ilrsc.org While the electronic effects of deuterating the phenyl ring are generally minor, DFT calculations are sensitive enough to capture these subtle changes in the molecule's energetic profile. huji.ac.il
Table 1: Illustrative DFT-Calculated Energetic Properties of this compound (Note: The following values are representative examples based on typical DFT calculations for similar aromatic compounds and are for illustrative purposes.)
| Property | Calculated Value | Significance |
| Energy of HOMO | -6.8 eV | Indicates the molecule's ability to donate electrons. |
| Energy of LUMO | -1.5 eV | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical stability and reactivity of the molecule. nih.gov |
| Dipole Moment | 2.5 D | Influences intermolecular interactions and solubility. |
| Total Energy | -795.4 Hartree | Represents the total electronic energy of the molecule at 0 K. |
Computational methods are widely used to predict spectroscopic data, which aids in the interpretation of experimental results.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. nih.govmdpi.com For this compound, these calculations are particularly valuable for identifying the vibrational modes involving deuterium. The C-D stretching and bending vibrations occur at lower frequencies than the corresponding C-H vibrations due to the heavier mass of deuterium. Theoretical modeling of the IR spectrum of deuterated benzoic acid has shown good agreement with experimental measurements, a principle that extends to the d4-thiosalicylic acid derivative. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the nuclear magnetic shielding tensors, which are then converted to chemical shifts. mdpi.com For this compound, this allows for the prediction of the ¹³C NMR spectrum. Deuterium substitution causes small but predictable upfield shifts (a γ-effect) on the directly attached carbons and potentially on other nearby nuclei. organicchemistrydata.org The study of these deuterium isotope effects on NMR chemical shifts can be a powerful tool for structural analysis. mdpi.comnih.gov
Mass Spectrometry (MS) Fragmentation: While predicting a full mass spectrum is complex, computational chemistry can model the fragmentation pathways of a molecule upon ionization. By calculating the energies of the parent ion and various potential fragment ions and the transition state energies between them, the most likely fragmentation patterns can be determined. For this compound, this would involve modeling the loss of fragments such as •OH, •COOD, and •SH, and comparing their relative stabilities to predict the appearance of the mass spectrum. The fragmentation of related non-deuterated barium and calcium derivatives has shown patterns indicative of dimeric species in the gas phase. researchgate.net
Table 2: Predicted Spectroscopic Data for this compound (Note: These are illustrative values. IR frequencies are typically scaled to better match experimental data. NMR shifts are relative to a standard.)
| Spectroscopy | Predicted Feature | Typical Calculated Value | Notes |
| IR | C=O Stretch | ~1720 cm⁻¹ | Carbonyl stretch, relatively unaffected by ring deuteration. |
| IR | C-D Stretch (Aromatic) | ~2250-2290 cm⁻¹ | Significantly lower frequency than C-H stretch (~3000-3100 cm⁻¹). |
| ¹³C NMR | C-COOH | ~170 ppm | Chemical shift of the carboxylic carbon. |
| ¹³C NMR | C-S | ~138 ppm | Chemical shift of the carbon bonded to the thiol group. |
| MS | Molecular Ion [M]⁺ | m/z = 158 | Based on the molecular weight with the most common isotopes (¹²C, ¹H, ¹⁶O, ³²S). |
| MS | Primary Fragment | m/z = 140 | Corresponds to the loss of H₂O (M-18). |
Molecular Dynamics Simulations Incorporating Deuterated Species
Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a detailed view of molecular behavior and interactions. nih.gov These simulations rely on force fields or on-the-fly quantum mechanical calculations (Ab Initio MD) to describe the forces between atoms. rsc.orgescholarship.org Incorporating this compound into an MD simulation requires adjusting the mass of the four phenyl hydrogens to that of deuterium in the system's topology. This seemingly small change can influence the dynamic properties of the molecule, particularly its vibrational motions and interaction kinetics. huji.ac.il
MD simulations are exceptionally well-suited for studying how a solute molecule interacts with its environment. nih.gov By explicitly including solvent molecules (such as water, DMSO, or ethanol) in the simulation box, it is possible to model the formation and dynamics of the solvation shell around this compound.
These simulations can reveal detailed information about intermolecular interactions, such as:
Hydrogen/Deuterium Bonding: The strength, lifetime, and geometry of hydrogen bonds between the carboxylic acid and thiol groups of this compound and surrounding solvent molecules can be analyzed. mongoliajol.info While the fundamental electrostatic nature of the bond is unchanged, the dynamics involving the heavier deuterium can differ from those with hydrogen.
Solvent Structuring: The simulations can show how the solute molecule organizes solvent molecules around its hydrophobic (the deuterated phenyl ring) and hydrophilic (the carboxylic and thiol) parts.
Dimerization: Like its non-deuterated analog, this compound can form dimers in nonpolar solvents, primarily through hydrogen bonding between the carboxylic acid groups. MD simulations can be used to calculate the potential of mean force for this association, yielding the free energy of dimerization and providing insight into the stability of the dimer in different solvents. science.gov
The choice of solvent can significantly impact intermolecular forces and the conformational preferences of the solute. mdpi.comweebly.comnii.ac.jp
Computational Modeling of Deuterium Isotope Effects
Deuterium isotope effects arise from the mass difference between hydrogen and deuterium, which manifests primarily as a quantum mechanical phenomenon. plos.org Computational models are essential for dissecting and quantifying the different contributions to these effects. Theoretical models can calculate kinetic isotope effects (KIEs), which relate to reaction rates, and equilibrium isotope effects (EIEs), which relate to the position of chemical equilibria. nih.gov These calculations often involve locating the transition state for a given reaction and computing the vibrational frequencies for both the deuterated and non-deuterated species at the reactant and transition states. researchgate.net
The most significant contribution to primary deuterium isotope effects comes from the difference in zero-point vibrational energy (ZPVE). nih.gov According to quantum mechanics, a chemical bond possesses a minimum amount of vibrational energy even at absolute zero. Because of its greater mass, a C-D bond has a lower ZPVE than a C-H bond.
In a reaction where a C-H bond is broken in the rate-determining step, the C-H bond is weaker and requires less energy to break than the corresponding C-D bond. This is because the ZPVE of the reactant's C-H bond is higher than that of the C-D bond, meaning the effective activation energy for the C-H bond cleavage is lower. This difference in activation energy leads to a slower reaction rate for the deuterated compound, resulting in a KIE greater than 1. Computational chemistry can accurately calculate these ZPVEs for all vibrational modes of a molecule and its transition states, allowing for a quantitative prediction of the isotope effect. nih.gov
Table 3: Illustrative Zero-Point Energy (ZPE) Comparison (Note: Values are hypothetical and for illustrative purposes to demonstrate the concept.)
| Vibrational Mode | C-H Bond | C-D Bond | ZPE Difference |
| Stretching Frequency | ~3050 cm⁻¹ | ~2280 cm⁻¹ | N/A |
| Calculated ZPE | 2.18 kcal/mol | 1.63 kcal/mol | 0.55 kcal/mol |
This difference in ZPE must be overcome for a bond to break, forming the basis of the primary kinetic isotope effect.
Charge Density Analysis for Intermolecular Interactions in Deuterated Thiols
Charge density analysis is a powerful technique that moves beyond the simple ball-and-stick model of molecules to map the distribution of electrons in three-dimensional space. numberanalytics.com This method, which can be based on high-resolution X-ray diffraction experiments or theoretical calculations (e.g., using Density Functional Theory), provides profound insights into the nature of chemical bonds and, crucially, the non-covalent intermolecular interactions that govern molecular recognition and self-assembly. numberanalytics.comresearchgate.net
For deuterated thiols, such as this compound, charge density analysis can elucidate the subtle yet significant ways in which molecules interact with each other. The analysis identifies critical points in the electron density, which characterize the location and nature of bonds and interactions. researchgate.net This allows for a quantitative description of various intermolecular forces.
Key intermolecular interactions in deuterated thiols that can be investigated include:
Sulfur-centered Hydrogen Bonds (S-H···S / S-H···O): While weaker than their conventional O-H···O counterparts, hydrogen bonds involving sulfur as a donor (S-H) are critical in biological systems and materials science. acs.org Charge density analysis can quantify the strength and nature of these bonds by examining the electron density and its Laplacian at the bond critical point.
Pi Interactions (S-H···π / C-H···π): The aromatic ring in this compound can participate in various π-interactions. The interaction between the thiol group and a neighboring aromatic ring (S-H···π) is a known stabilizing force. nih.gov Charge density distribution reveals the regions of electron depletion and accumulation that facilitate these interactions.
The use of deuterated thiols is particularly advantageous in combined X-ray and neutron diffraction experiments. While X-rays are scattered by electrons, neutrons are scattered by atomic nuclei. Hydrogen and deuterium have vastly different neutron scattering lengths, which allows for the precise localization of these atoms in a crystal structure, providing unambiguous information about hydrogen bond geometries that complements the electron density data from X-ray diffraction. ill.eu
| Interaction Type | Description | Significance in Thiols |
|---|---|---|
| S-H···S/O Hydrogen Bond | A weak to moderate hydrogen bond where the thiol group acts as the proton donor to a sulfur or oxygen acceptor. | Defines protein structure (cysteine residues) and the packing of sulfur-containing organic molecules. |
| S-H···π Interaction | An interaction between the thiol hydrogen and the electron-rich face of an aromatic ring. | Contributes to the conformational preferences and stabilization of complexes involving aromatic thiols. |
| C-H···π Interaction | Interaction between a C-H bond (from the aromatic ring) and the face of an adjacent ring. | Plays a key role in the stacking and arrangement of aromatic molecules. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Governs the self-assembly and crystal packing of aromatic compounds like 2-Mercaptobenzoic Acid. |
Coordination Chemistry and Supramolecular Assembly Studies
Coordination Complexes of 2-Mercaptobenzoic Acid-d4 with Metal Centers
2-Mercaptobenzoic acid is a versatile ligand capable of coordinating to metal centers through its carboxylate and thiolate groups in various modes, including monodentate and bridging fashions. researchgate.net The introduction of deuterium (B1214612) into the aromatic ring can influence these interactions.
Influence of Deuteration on Ligand Binding and Coordination Modes
The substitution of hydrogen with deuterium in the aromatic ring of 2-mercaptobenzoic acid primarily manifests as a kinetic isotope effect, which can alter reaction rates. csic.es While direct studies on the influence of ring deuteration on the binding of 2-mercaptobenzoic acid to metal centers are not extensively documented, the principles of isotope effects suggest potential impacts.
The change in mass and the resulting difference in zero-point energies of vibrational modes can subtly affect the electronic properties and steric profile of the ligand. qmul.ac.uk For instance, C-D bonds have slightly different vibrational amplitudes than C-H bonds, which could lead to minor steric isotope effects. qmul.ac.uk These effects might influence the preferred coordination geometry or the stability of the resulting metal complex.
In systems where the ligand participates in reactions leading to complex formation, such as the in situ oxidation of 2-mercaptobenzoic acid to 2,2'-dithiobis(benzoic acid) before coordinating with metal ions like Ca(II), Sr(II), and Ba(II), deuteration could influence the rate of this transformation. nih.gov
Table 1: Potential Influences of Deuteration on Ligand Binding
| Property | Influence of Deuteration | Potential Consequence |
| Vibrational Frequencies | Lower frequencies for C-D vs. C-H bonds | Altered bond polarizability and intermolecular interactions |
| Bond Lengths | Minor changes in average bond lengths | Subtle adjustments in ligand bite angle and chelate ring strain |
| Kinetic Isotope Effect | Can alter reaction rates | May affect the kinetics of complex formation or ligand modification reactions |
| Steric Profile | Different vibrational amplitudes of C-D bonds | Minor steric isotope effects influencing coordination geometry |
Spectroscopic Probes of Metal-Ligand Interactions in Deuterated Systems
Spectroscopic techniques are invaluable for elucidating the subtle changes in metal-ligand interactions upon deuteration. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly sensitive to isotopic substitution.
Infrared Spectroscopy: The substitution of hydrogen with deuterium results in a noticeable shift of C-D stretching and bending vibrations to lower frequencies compared to their C-H counterparts. These shifts can be used to probe the coordination environment of the ligand. Changes in the vibrational frequencies of the carboxylate and thiol groups upon coordination to a metal center can also provide information about the binding mode. researchgate.net
NMR Spectroscopy: While the deuterium nucleus has a different magnetic moment and spin than a proton, ¹H NMR can still provide information about the non-deuterated parts of the molecule. Furthermore, ²H NMR can be employed to directly probe the deuterated sites. Changes in chemical shifts upon complexation can reveal details about the electronic environment of the ligand. researchgate.net In studies of metal complexes with other deuterated ligands, NMR has been effectively used to monitor complex formation and ligand exchange processes. researchgate.net
UV-Visible spectroscopy can also be a useful probe. The electronic transitions within the ligand, particularly those involving the aromatic ring and the sulfur and oxygen donor atoms, can be sensitive to the coordination environment. rsc.org While the effect of ring deuteration on these transitions may be subtle, it could provide insights into the electronic communication between the ligand and the metal center. acs.org
Self-Assembly and Supramolecular Architectures with Deuterated Derivatives
The ability of 2-mercaptobenzoic acid to form hydrogen bonds through both its carboxylic acid and thiol groups is a key driver in the formation of supramolecular assemblies. researchgate.netrsc.org The substitution of labile protons with deuterium in these functional groups has a more direct and pronounced effect on these interactions compared to ring deuteration.
Hydrogen Bonding Networks Involving Deuterated Carboxylic and Thiol Groups
Hydrogen bonds are fundamental to the structure of many organic crystals. wikipedia.org In crystalline 2-mercaptobenzoic acid, the carboxylic acid groups typically form dimers through O-H···O hydrogen bonds, while the thiol groups can participate in S-H···S or S-H···O interactions. researchgate.netnih.govnih.gov
When the acidic protons are replaced with deuterium, the resulting D-O···O and S-D···S/O hydrogen bonds are altered. This is known as the geometric or Ubbelohde effect, where deuteration often leads to an elongation of the hydrogen bond. aps.org This elongation is a consequence of the lower zero-point energy of the D-X bond (where X is O or S) compared to the H-X bond, which alters the potential energy surface of the hydrogen bond.
The strength of the hydrogen bond can also be affected. While often weakened upon deuteration in systems with bulky molecules, in some cases, particularly with water, deuteration can strengthen the hydrogen bond. aps.org The impact of deuteration on the hydrogen bond strength in 2-mercaptobenzoic acid would influence the stability and structure of the resulting supramolecular assemblies. Studies on other carboxylic acids have shown that deuteration of the hydroxyl group leads to downshifts in the C=O stretching frequency in IR spectra, indicating a change in the hydrogen-bonding environment. nih.gov
Isotope Effects on Crystal Packing and Intermolecular Interactions
Isotope effects on crystal packing are a known phenomenon. csic.es For instance, D₂O-grown crystals of certain biological macromolecules have been observed to diffract to a higher resolution and adopt different packing arrangements compared to their H₂O-grown counterparts. nih.gov This is attributed to the altered hydrogen bonding network involving the deuterated solvent.
Future Directions and Emerging Research Avenues
Integration of 2-Mercaptobenzoic Acid-d4 in Multi-Omics Quantitative Analysis
The fields of metabolomics and proteomics, which involve the large-scale study of small molecules and proteins respectively, heavily rely on accurate quantification of analytes within complex biological samples. mdpi.comsigmaaldrich.com Stable isotope-labeled compounds, such as this compound, are ideal internal standards in mass spectrometry-based analyses. sigmaaldrich.comresearchgate.net Their chemical and physical properties are nearly identical to their non-deuterated counterparts, ensuring similar behavior during sample preparation and analysis, yet their increased mass allows for clear differentiation by the mass spectrometer. researchgate.net
The integration of this compound and other deuterated standards is crucial for the advancement of multi-omics research. nih.govfrontiersin.org This approach allows for the simultaneous and quantitative analysis of a wide array of biomolecules, providing a more holistic view of biological systems. nih.gov For instance, in studies of cellular metabolism, deuterated standards can help to accurately trace the flow of metabolites through various pathways. nih.gov The use of isotopically labeled internal standards helps to correct for variations in sample preparation and instrument response, leading to more reliable and reproducible data. thermofisher.com
Table 1: Applications of Deuterated Standards in Quantitative Analysis
| Field | Application | Benefit of Deuterated Standard |
|---|---|---|
| Metabolomics | Quantitative analysis of metabolites | Corrects for matrix effects and instrument variability thermofisher.com |
| Proteomics | Quantitative analysis of proteins and peptides | Enables accurate relative and absolute quantification |
Development of Novel Analytical Platforms Utilizing Deuterated Probes for Environmental Monitoring
The detection and quantification of pollutants and other substances in the environment is a critical area of research. Deuterated compounds, including this compound, are finding increasing use as internal standards and probes in the development of advanced analytical platforms for environmental monitoring. isotope.comtesisenred.net These platforms often employ techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the sensitive and specific detection of target analytes. mdpi.com
The use of deuterated probes offers several advantages in environmental analysis. nih.govacs.org For example, in Raman spectroscopy, the carbon-deuterium (C-D) bond gives a distinct signal in a region of the spectrum that is typically free from interference from other molecules, allowing for clear and quantitative measurements. acs.org This has been demonstrated in the use of deuterium-labeled fatty acids to visualize and track metabolic processes in plants in real-time. acs.org Similarly, deuterated standards can be used to improve the accuracy of methods for detecting trace levels of contaminants in water and soil samples.
Future research in this area will likely focus on the development of novel sensor technologies that incorporate deuterated probes for the rapid and on-site detection of environmental pollutants. rsc.org This could include the development of portable surface-enhanced Raman spectroscopy (SERS) devices that can provide real-time data on the presence of specific chemicals. researchgate.net
Advanced Computational Methodologies for Complex Isotopic Systems
Computational chemistry provides powerful tools for understanding the properties and behavior of molecules at the atomic level. For isotopic systems, computational methods can be used to predict the effects of isotopic substitution on molecular geometry, vibrational frequencies, and reactivity. Techniques such as density functional theory (DFT) are commonly used to model these effects.
The study of complex isotopic systems, such as those involving multiple isotopic labels, requires the development of more advanced computational methodologies. numberanalytics.comwisc.edu Monte Carlo methods, for example, can be used to simulate the behavior of isotopes in complex systems and to model the flow of materials through different environments. wisc.edu These methods have been shown to be effective in reproducing the results of simpler problems and are well-suited for tracking the movement of individual elements or isotopes. wisc.edu
Future research in this area will focus on developing more accurate and efficient computational models for predicting the behavior of deuterated compounds like this compound. acs.orgacs.org This will involve the use of advanced theoretical approaches that can account for subtle quantum mechanical effects, such as the kinetic isotope effect. These computational studies will complement experimental work and provide valuable insights into the mechanisms of chemical reactions and biological processes involving deuterated molecules. mdpi.com
Exploration of Deuterated Thiols in Materials Science and Interface Chemistry
Thiols are a class of organic compounds that contain a sulfur-hydrogen (-SH) group. They are known for their ability to form strong bonds with the surfaces of noble metals like gold and silver, leading to the formation of self-assembled monolayers (SAMs). rsc.orgcore.ac.uk These monolayers have a wide range of applications in areas such as biosensing, electronics, and corrosion protection. nih.govqucosa.de
The use of deuterated thiols, such as this compound, offers a unique way to probe the structure and properties of these interfaces. rsc.org The deuterium (B1214612) label can be used as a spectroscopic marker to study the orientation and packing of the molecules in the monolayer. For example, surface-enhanced Raman spectroscopy (SERS) can be used to detect the S-D vibration, providing direct evidence for the presence of the thiol functional group on the surface. rsc.org
Future research in this area will explore the use of deuterated thiols in the development of new materials with tailored properties. nih.govacs.org This could include the creation of patterned surfaces with regions of different chemical functionality, or the development of responsive materials that change their properties in response to external stimuli. The study of deuterated thiols at interfaces will also provide fundamental insights into the nature of chemical bonding and intermolecular interactions at surfaces. rsc.org
Q & A
Q. What are the critical physicochemical properties of 2-Mercaptobenzoic Acid-d4 for analytical applications?
Key properties include its melting point (162–165°C), isotopic purity (>95%), and stability under storage conditions (dry, cool environments). These properties ensure reproducibility in mass spectrometry (MS) applications, where deuterated analogs serve as internal standards. The compound’s high isotopic purity minimizes interference with natural-abundance analytes during quantification .
Q. How should researchers handle and store this compound to ensure stability?
Store in airtight containers at 2–8°C, protected from light and moisture. Avoid dust formation during handling; use personal protective equipment (PPE) including gloves and lab coats. Decomposition risks increase at elevated temperatures (>25°C) or in humid environments, which can introduce variability in MS results .
Q. What is the role of this compound in isotope dilution mass spectrometry (IDMS)?
As a deuterated internal standard, it compensates for matrix effects and instrument variability in LC-/GC-MS workflows. For example, derivatization with non-deuterated 2-mercaptobenzoic acid has been used for acrylamide quantification via LC-MS; the deuterated form (d4) improves accuracy by matching the analyte’s physicochemical behavior .
Advanced Research Questions
Q. How can researchers validate the absence of isotopic interference when using this compound in complex matrices?
Perform spike-and-recovery experiments:
- Spiked samples: Add known concentrations of the deuterated standard and analyte to the matrix.
- Analyze recovery rates via calibration curves.
- Monitor for cross-talk between deuterated and non-deuterated ion channels using high-resolution MS. Adjust chromatographic separation if co-elution occurs .
Q. What experimental strategies mitigate variability in deuterated standard quantification?
- Batch-specific calibration : Use Certificate of Analysis (COA)-validated purity data for each lot.
- Matrix-matched standards : Prepare calibration curves in the same biological/chemical matrix as samples.
- Stability assays : Assess degradation under experimental conditions (e.g., pH, temperature) via accelerated stability studies .
Q. How do isotopic effects influence reaction kinetics when this compound is used in derivatization protocols?
Deuterium kinetic isotope effects (KIE) may slow reactions involving C-H/D bonds. To address this:
Q. What are the challenges in synthesizing this compound with >98% isotopic purity?
Key steps include:
- Deuterium exchange : Use deuterated solvents (e.g., D₂O) and catalysts under controlled pH.
- Purification : Employ preparative HPLC with deuterium-compatible columns to remove non-deuterated impurities.
- Quality control : Verify purity via ¹H-NMR (absence of protiated peaks) and high-resolution MS .
Methodological Considerations
Q. How to design a robust LC-MS/MS method using this compound for trace analyte quantification?
- Ion pairing : Optimize mobile phases (e.g., 0.1% formic acid) to enhance ionization efficiency.
- Selective reaction monitoring (SRM) : Use m/z transitions unique to the deuterated standard (e.g., m/z 157 → 113 for d4 vs. 153 → 109 for protiated).
- Limit of quantification (LOQ) : Determine via signal-to-noise ratios ≥10:1 in spiked matrix samples .
Q. What statistical approaches resolve contradictions in quantification data from this compound-based assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
